molecular formula C5H3N3O2S B14246639 2,4-Dioxo-6-sulfanylidenehexahydropyrimidine-5-carbonitrile CAS No. 388565-42-2

2,4-Dioxo-6-sulfanylidenehexahydropyrimidine-5-carbonitrile

Cat. No.: B14246639
CAS No.: 388565-42-2
M. Wt: 169.16 g/mol
InChI Key: WOHJEGBDSVCIGV-UHFFFAOYSA-N
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Description

2,4-Dioxo-6-sulfanylidenehexahydropyrimidine-5-carbonitrile is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with oxo, sulfanylidene, and carbonitrile groups. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxo-6-sulfanylidenehexahydropyrimidine-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable intermediates in the presence of catalysts. For instance, the reaction of 2-amino-4,6-dihydroxypyrimidine with thiourea and cyanogen bromide under basic conditions can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dioxo-6-sulfanylidenehexahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted pyrimidines, depending on the reaction conditions and reagents used .

Scientific Research Applications

2,4-Dioxo-6-sulfanylidenehexahydropyrimidine-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dioxo-6-sulfanylidenehexahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with metabolic pathways, leading to its observed biological effects. For instance, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: What sets 2,4-Dioxo-6-sulfanylidenehexahydropyrimidine-5-carbonitrile apart is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

388565-42-2

Molecular Formula

C5H3N3O2S

Molecular Weight

169.16 g/mol

IUPAC Name

2,4-dioxo-6-sulfanylidene-1,3-diazinane-5-carbonitrile

InChI

InChI=1S/C5H3N3O2S/c6-1-2-3(9)7-5(10)8-4(2)11/h2H,(H2,7,8,9,10,11)

InChI Key

WOHJEGBDSVCIGV-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1C(=O)NC(=O)NC1=S

Origin of Product

United States

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